molecular formula C20H22ClNO2 B8531386 1-(4-Chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]cyclobutanecarboxamide

1-(4-Chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]cyclobutanecarboxamide

Cat. No.: B8531386
M. Wt: 343.8 g/mol
InChI Key: LITBRHPGJDWUNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]cyclobutanecarboxamide is a useful research compound. Its molecular formula is C20H22ClNO2 and its molecular weight is 343.8 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C20H22ClNO2

Molecular Weight

343.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]cyclobutane-1-carboxamide

InChI

InChI=1S/C20H22ClNO2/c1-24-18-9-3-15(4-10-18)11-14-22-19(23)20(12-2-13-20)16-5-7-17(21)8-6-16/h3-10H,2,11-14H2,1H3,(H,22,23)

InChI Key

LITBRHPGJDWUNX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2(CCC2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-(4-Chlorophenyl)cyclobutanecarboxylic acid (6.63 g, 31.492 mmol) and 2-(4-methoxyphenyl)ethanamine (5.00 g, 33.067 mmol) were treated with dichloromethane (470 mL). The suspension was cooled to 3° C. and N,N-dimethylpyridin-4-amine (4.04 g, 33.1 mmol) and N-[3-(dimethylamino)propyl]-N′-ethylcarbodiimide hydrochloride (6.35 g, 33.1 mmol) were added. The reaction mixture was allowed to warm to room temperature and was stirred over night. The reaction mixture was washed successively with 2N hydrochloric acid (2×) and water (2×). The organic layer was dried (MgSO4) and concentrated in vacuo. The crude product was purified by flash-chromatography (silica, dichloromethane:methanol=9:1) to give a pale yellow solid. Yield: 10.58 g (30.8 mmol, 98%).
Quantity
6.63 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
470 mL
Type
solvent
Reaction Step One

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